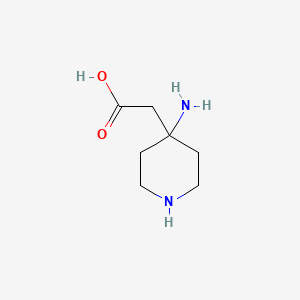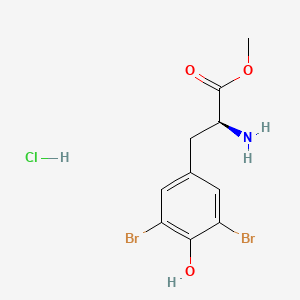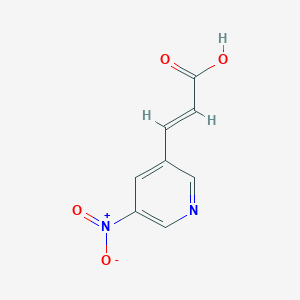
3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of cyclobutanecarboxylic acid, featuring a phenylthio group and a keto group. This compound is of interest in various fields, including pharmaceuticals and organic synthesis, due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the reaction of acetone, bromine, and malononitrile in the presence of ethanol, DMF (dimethyl formamide), and water as solvents. Sodium iodide is used as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst . The reaction proceeds through a three-step process to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the keto group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxocyclobutanecarboxylic acid: Lacks the phenylthio group, making it less versatile in certain synthetic applications.
Cyclobutanecarboxylic acid: Does not contain the keto group, limiting its reactivity in oxidation and reduction reactions.
Phenylthioacetic acid: Contains a phenylthio group but lacks the cyclobutane ring, affecting its structural properties and reactivity.
Uniqueness
3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring, phenylthio group, and keto group. This structural arrangement provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H10O3S |
|---|---|
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
3-oxo-1-phenylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,14) |
Clave InChI |
QLWUBDIDLUTDKY-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(C(=O)O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)





![1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080433.png)




